Dipotassium octadec-2-enylsuccinate

Krafft point cold‑water solubility anionic surfactant

Dipotassium octadec-2-enylsuccinate is an anionic surfactant in the alkenyl succinate class, bearing a C18 unsaturated alkyl chain with a double bond at position 2. The molecular formula is C22H38K2O4, molecular weight 444.7 g mol⁻¹, and computed LogP 3.92.

Molecular Formula C22H38K2O4
Molecular Weight 444.7 g/mol
CAS No. 57170-05-5
Cat. No. B12653193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium octadec-2-enylsuccinate
CAS57170-05-5
Molecular FormulaC22H38K2O4
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+]
InChIInChI=1S/C22H40O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h16-17,20H,2-15,18-19H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b17-16+;;
InChIKeyKBODHJSZTFLROJ-WXIBIURSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Octadec-2-enylsuccinate (CAS 57170-05-5) Surfactant Procurement Guide: Comparator Evidence


Dipotassium octadec-2-enylsuccinate is an anionic surfactant in the alkenyl succinate class, bearing a C18 unsaturated alkyl chain with a double bond at position 2. The molecular formula is C22H38K2O4, molecular weight 444.7 g mol⁻¹, and computed LogP 3.92 . The compound functions as an emulsifier, dispersant, and foam modifier in personal care, household, and industrial cleaning formulations.

+ Potassium counterion may support cold‑water processing and ambient/refrigerated formulation clarity.
+ High LogP may enhance interfacial adsorption for oil‑in‑water emulsion stabilization.
+ Larger K⁺ ion may reduce Ca²⁺/Mg²⁺ sensitivity, lowering auxiliary surfactant demand.

Why Dipotassium Octadec-2-enylsuccinate Cannot Be Directly Substituted by Sodium Salts or Shorter-Chain Analogs


The potassium counterion fundamentally alters cold‑water solubility and micellization behaviour relative to sodium‑based alternatives. Alkali carboxylate data show that potassium salts exhibit Krafft points 30–40 °C lower than their sodium counterparts, directly affecting formulation clarity and stability at ambient or refrigerated temperatures [1]. Additionally, the C18 unsaturated chain provides stronger hydrophobic anchoring and a lower critical micelle concentration (CMC) than shorter‑chain homologs. Simply swapping in a generic anionic surfactant or a sodium salt without reformulation therefore risks precipitation, phase separation, or loss of emulsification performance.

Counterion mismatch Replacing K⁺ with Na⁺ may raise the Krafft point and risk precipitation during cold storage or processing.
Chain‑length mismatch Shorter C12 analogs may exhibit weaker hydrophobic anchoring and higher CMC, altering emulsion performance.
Formulation instability Direct substitution without reformulation may cause phase separation or loss of emulsification, requiring new optimization.

Quantitative Differentiation Evidence for Dipotassium Octadec-2-enylsuccinate Against Key Comparators


Krafft Point: Superior Cold‑Water Solubility vs. Disodium Analog

Based on well‑established class‑level behaviour of long‑chain carboxylate salts, dipotassium octadec-2-enylsuccinate is expected to exhibit a significantly lower Krafft point than its disodium analog. Published data for alkali stearates show that potassium stearate has a Krafft point of ≈48 °C, while sodium stearate has a Krafft point of ≈79 °C [1]. This ≈31 °C differential translates directly to superior cold‑water solubility for the potassium salt, enabling clear, stable formulations at temperatures where the sodium salt would precipitate.

Krafft Point vs Disodium
Class‑level
Target ≈48 °C · Disodium ≈79 °C
Δ ≈31 °C lower for K⁺ salt
Reported Krafft point supports cold‑water stability and energy‑saving processing.
Class‑level inference from stearate data; lot‑specific verification advised.
Krafft point cold‑water solubility anionic surfactant

LogP: Enhanced Hydrophobicity for Emulsion Stabilization vs. C12 Shorter‑Chain Homolog

The computed LogP for dipotassium octadec-2-enylsuccinate is 3.92 , approximately 1.4 LogP units above the estimated value for the C12 homolog, dipotassium dodec-2-enylsuccinate (≈2.5). Higher lipophilicity enhances adsorption at oil–water interfaces, improving emulsion stability and reducing phase separation over time.

LogP vs C12 Homolog
Data to verify
C18 LogP 3.92 · C12 ~2.5
Δ +1.42
Higher LogP may support stronger oil‑phase anchoring and longer emulsion shelf life.
Computed LogP; source review recommended.
LogP emulsion stability surfactant hydrophobicity

Molecular Weight and Counterion Size: Lower Charge Density for Improved Hard‑Water Tolerance

Dipotassium octadec-2-enylsuccinate has a molecular weight of 444.7 g mol⁻¹, ≈7.8 % higher than the calculated mass of the theoretical disodium analog (412.5 g mol⁻¹) [1]. The K⁺ ion (ionic radius 1.38 Å) is 35 % larger than Na⁺ (1.02 Å), reducing head‑group charge density. Weaker electrostatic repulsion within micelles lowers sensitivity to Ca²⁺ and Mg²⁺, improving performance in hard water.

MW & Ionic Radius vs Na
Reported
MW +7.8% · K⁺ radius +35%
Lower charge density may reduce Ca²⁺/Mg²⁺ sensitivity and improve hard‑water performance.
Calculated from molecular formulas; formulation trial recommended.
hard‑water tolerance counterion effect micelle stability

High‑Value Application Scenarios for Dipotassium Octadec-2-enylsuccinate Driven by Differentiated Surfactant Properties


Cold‑Water Personal Care Formulations (Shampoos, Body Washes, Facial Cleansers)

The low Krafft point of dipotassium octadec-2-enylsuccinate (≈48 °C class‑inferred) ensures that formulations remain clear and homogeneous at refrigerated temperatures without pre‑heating during manufacture. This is critical for sulfate‑free, mild cleansing products that must stay transparent throughout the supply chain [1].

Emulsion Polymerization Surfactant

The high LogP (3.92) and strong interfacial adsorption make the compound an effective primary surfactant for emulsion polymerization. It stabilizes monomer droplets and controls particle size distribution, while its potassium‑based hard‑water tolerance reduces the need for additional stabilizers and simplifies reactor clean‑up .

Agricultural Emulsifiable Concentrates (EC) and Crop‑Protection Formulations

Combining high LogP with a potassium counterion provides excellent emulsification of lipophilic active ingredients and tolerance to the electrolytes present in agricultural spray tanks. This yields improved dilution stability and reduced nozzle clogging compared to sodium‑based emulsifiers [2].

Application
Selection Property
Validation Focus
Cold‑water personal care
Low Krafft point (K⁺ counterion) supports cold processing
Ambient and refrigerated clarity, formulation stability
Emulsion polymerization
High LogP and interfacial adsorption
Particle size distribution control, reactor clean‑up
Agricultural emulsifiable concentrates
High LogP + hard‑water tolerance
Spray‑tank stability, electrolyte compatibility
Quote Request

Request a Quote for Dipotassium octadec-2-enylsuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.